Nitroethane-2,2,2-d3

Description

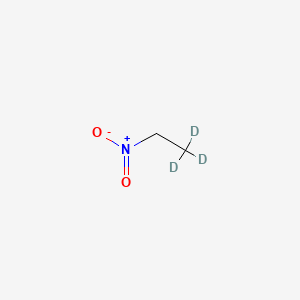

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trideuterio-2-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSAJNNLRCFZED-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Nitroethane 2,2,2 D3

Strategies for Deuterium (B1214612) Incorporation in Nitroalkanes

Reductive Deuteration Pathways

Reduction of Deuterated Precursors

One effective strategy for synthesizing deuterated compounds involves the reduction of a precursor that already contains the deuterium labels in the desired positions. In the context of nitroethane-2,2,2-d3, a plausible, though not explicitly detailed in the provided search results, synthetic route could involve the reduction of a deuterated nitroalkene. For instance, the reduction of a precursor like 1-nitropropene-3,3,3-d3 would yield the target molecule. This approach is analogous to the synthesis of nitroethane-1,1-d2, where 1-nitropropene (B103210) is reduced using sodium borodeuteride (NaBD4).

Another related method involves the reduction of deuterated nitromethane (B149229) (CD3NO2). While the direct reduction of nitromethane typically yields methylamine, this deuterated intermediate is crucial for building methyl-d3 groups in more complex molecules. google.comgoogle.com The reduction can be carried out using various metals such as zinc, iron, or palladium on carbon (Pd/C) in an inert solvent. google.comgoogle.com

Multi-step Organic Synthesis utilizing Deuterium Sources

Multi-step syntheses provide a versatile platform for the specific incorporation of deuterium atoms from readily available deuterium sources like deuterium oxide (D2O). A common approach involves adapting classical synthesis methods by substituting reagents with their deuterated counterparts. For example, a classical preparation of nitroethane involves the reaction of ethyl sulfate (B86663) with sodium nitrite (B80452). A parallel synthesis for this compound could potentially start from a deuterated ethyl precursor, such as ethyl-d5 sulfate, reacting with sodium nitrite.

Another strategy involves the Henry reaction, or nitroaldol condensation, which is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. chemist.eu While often used to create more complex molecules, the principles can be applied to deuterated systems. For instance, a condensation reaction involving a deuterated aldehyde and nitromethane, followed by subsequent transformations, could be a viable, albeit complex, route. google.com The reaction conditions for such condensations, including the choice of base and solvent, are critical for achieving good yields. google.com

Development and Optimization of Preparative Procedures for this compound

The successful synthesis of this compound for research purposes requires careful development and optimization of the chosen synthetic route to ensure high isotopic purity and chemical yield.

Precursor Synthesis and Deuterium Source Integration

The synthesis often begins with commercially available or readily prepared deuterated precursors. A key consideration is the efficient and selective incorporation of deuterium from a source like D2O. For example, the synthesis of deuterated nitromethane can be achieved by reacting nitromethane with deuterium oxide in the presence of a base and a phase-transfer catalyst. google.com This process can be repeated to achieve a high degree of deuteration. google.com The resulting deuterated nitromethane can then serve as a precursor in subsequent reaction steps. google.comgoogle.com

The choice of deuterated starting material is crucial. For instance, adapting a classical synthesis might involve using deuterated ethyl sulfate. The synthesis of this precursor would be a critical initial step, likely starting from a deuterated ethanol (B145695) (CD3CH2OH).

Reaction Condition Optimization for Isotopic Purity and Yield

Optimizing reaction conditions is paramount to maximize the yield and ensure high isotopic purity of the final product. scielo.br This involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst.

For instance, in deuterium exchange reactions, prolonged reaction times or elevated temperatures can increase the level of deuteration but may also lead to side reactions like hydrolysis. Careful control of these parameters is necessary to find the optimal balance. The choice of solvent can also significantly influence the reaction outcome. scielo.brrsc.org

In reduction reactions, such as the conversion of a deuterated nitroalkene, the choice of reducing agent and solvent is critical to preserve the deuterium labels and avoid any unwanted hydrogen-deuterium exchange. Post-synthesis purification, often through fractional distillation under reduced pressure, is essential to isolate the product at the desired purity.

The following table summarizes key considerations for optimizing the synthesis of deuterated compounds, which are applicable to this compound:

| Parameter | Objective | Example Consideration |

| Temperature | Maximize reaction rate while minimizing side reactions and isotopic scrambling. | In Henry reactions, temperature control is crucial to influence the diastereomeric ratio of the product. |

| Solvent | Ensure solubility of reactants and facilitate the desired reaction pathway. | The use of aprotic polar solvents like DMF can be beneficial in nucleophilic substitution reactions. |

| Catalyst | Increase reaction rate and selectivity. | Phase-transfer catalysts can be used to facilitate reactions between reactants in different phases, such as in the deuteration of nitromethane with D2O. google.com |

| Reaction Time | Allow the reaction to proceed to completion without product degradation. | Monitoring the reaction progress using techniques like TLC can help determine the optimal reaction time. google.com |

| pH/Acidity | Control the reactivity of functional groups and prevent unwanted side reactions. | In acid-catalyzed exchange reactions, the concentration of the acid catalyst needs to be carefully controlled. |

Scale-Up Considerations for Research Applications

Transitioning a synthetic procedure from a laboratory scale to a larger scale for research applications presents several challenges. researchgate.netscielo.br Batch processes, which are common in laboratory synthesis, can be limited by reaction vessel size, inefficient heating and cooling, and complex purification processes.

For larger-scale production, continuous flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. scielo.bransto.gov.au Flow reactors can lead to increased efficiency and production capacity. ansto.gov.au The scale-up in a flow system can be achieved by either increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br This approach is becoming increasingly important for the synthesis of deuterated compounds for pharmaceutical and materials science research. ansto.gov.au

Emerging Technologies in Deuterated Compound Synthesis

The field of deuterated compound synthesis is continually evolving, with new technologies emerging to provide more efficient, selective, and environmentally friendly methods.

Flow Chemistry: As mentioned, flow chemistry is a significant advancement for the synthesis of deuterated compounds. ansto.gov.aubionauts.jp Systems using flow reactors, sometimes coupled with microwave technology for rapid heating, can significantly reduce reaction times and improve yields. This technology allows for better control over reaction parameters, which is crucial for maintaining high isotopic purity. ansto.gov.au

Electrochemical Methods: Electrochemical synthesis is emerging as a "greener" alternative to traditional methods that often rely on stoichiometric reagents. In this technique, an electrochemical cell is used to facilitate the deuteration reaction. For example, the reduction of a nitro compound can be achieved in a deuterated electrolyte by applying a cathodic potential. While still under development, preliminary studies have shown promise, and ongoing optimization aims to improve yields and deuteration levels. bionauts.jp

Photocatalysis: Visible-light photocatalysis is another modern approach that offers mild and selective reaction conditions. researchgate.net This method uses a photocatalyst that, upon absorbing light, can initiate the desired chemical transformation. Dual catalytic systems, combining a photocatalyst with a hydrogen atom transfer catalyst, have been developed for the hydrogen isotope exchange at specific positions in a molecule using D2O as the deuterium source. researchgate.net

These emerging technologies hold the potential to make the synthesis of specifically labeled compounds like this compound more efficient, cost-effective, and scalable for a wide range of research applications. researchgate.netbionauts.jp

Flow Chemistry Methodologies for Efficient Deuteration

Flow chemistry provides numerous advantages for synthesizing deuterated molecules, including superior control over reaction parameters, enhanced safety, and greater potential for scalability. ansto.gov.au A continuous-flow process for preparing this compound would typically involve pumping a solution of 2,2,2-trideuterio-ethyl bromide and a solution of sodium nitrite through a heated reactor coil or a packed-bed reactor.

This methodology allows for precise regulation of temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired nitroalkane while minimizing the formation of the isomeric ethyl nitrite byproduct. ansto.gov.au While specific literature detailing the flow synthesis of this compound is scarce, the successful application of flow systems in other deuteration reactions highlights its potential. acs.orgoup.com For example, the use of catalyst cartridges in continuous-flow setups has proven effective for the deuteration of various organic compounds. researchgate.net Flow chemistry can lead to increased efficiency and can reduce decomposition during the synthesis of deuterated molecules. ansto.gov.au

Detailed Research Findings: Flow Synthesis

The table below outlines hypothetical yet plausible parameters for the synthesis of this compound using a flow chemistry approach, based on established principles.

| Parameter | Value/Condition | Rationale |

| Reactants | 2,2,2-trideuterio-ethyl bromide, Sodium Nitrite (NaNO₂) | Standard reagents for the Victor Meyer synthesis of nitroalkanes. |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Aprotic polar solvents that facilitate nucleophilic substitution reactions. |

| Reactor Type | Heated Microreactor or Packed-Bed Reactor | Ensures efficient heat and mass transfer, leading to consistent product formation. |

| Temperature | 80–120 °C | Provides the necessary activation energy while controlling side-product formation. |

| Residence Time | 5–20 minutes | Precisely controlled to optimize conversion and selectivity. ansto.gov.au |

| Pressure | 5–10 bar | Maintains the solvent in a liquid state at temperatures above its boiling point. |

| Hypothetical Yield | 60–75% | Flow processes often provide higher yields compared to traditional batch methods. |

| Isotopic Purity | >98% | The isotopic purity of the product is primarily determined by the starting material. |

Microwave-Assisted Deuterium Labeling

Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions by utilizing microwave irradiation to rapidly heat the reaction mixture. at.ua This method is particularly effective for the synthesis of this compound from 2,2,2-trideuterio-ethyl bromide, as the polar reagents and solvents efficiently absorb microwave energy. This leads to a significant reduction in reaction time, often from hours to mere minutes, and can result in higher yields and improved product purity.

The reaction is typically conducted in a sealed vessel within a dedicated microwave reactor, which allows the temperature and pressure to rise above the normal boiling point of the solvent, further accelerating the rate of reaction. Research has shown that microwave-enhanced procedures can be highly effective for maximizing deuterium incorporation in isotopic labeling studies. at.ua Although direct reports on the microwave-assisted synthesis of this specific compound are not widely available, the methodology is highly suitable for the underlying nucleophilic substitution reaction.

Detailed Research Findings: Microwave-Assisted Synthesis

The following table presents plausible research findings for the microwave-assisted synthesis of this compound.

| Parameter | Value/Condition | Rationale |

| Reactants | 2,2,2-trideuterio-ethyl bromide, Silver Nitrite (AgNO₂) | Silver nitrite is sometimes used as it can favor the formation of the C-nitro bond over the O-nitroso bond. |

| Solvent | Acetonitrile or DMF | Polar solvents that couple efficiently with microwave irradiation for rapid heating. |

| Microwave Power | 100–300 W | A typical power range for laboratory-scale microwave synthesis. |

| Temperature | 120–150 °C (monitored) | Rapidly achieves high temperatures to accelerate the reaction rate. |

| Reaction Time | 10–30 minutes | Represents a significant acceleration compared to conventional heating methods. at.ua |

| Hypothetical Yield | 65–80% | Microwave assistance frequently improves reaction yields and reduces byproducts. |

| Isotopic Purity | >98% | The final isotopic purity is contingent on that of the deuterated starting material. |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects with Nitroethane 2,2,2 D3

Fundamental Principles of Kinetic Isotope Effects (KIEs) in Deuterated Systems

Kinetic isotope effects are a cornerstone in the field of physical organic chemistry for elucidating reaction mechanisms. ontosight.ai They manifest as a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The study of KIEs, particularly with deuterium (B1214612) substitution, offers profound insights into the transition state of a reaction. ontosight.ai

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.eduias.ac.in In the case of nitroethane-2,2,2-d3, the C-D bond is stronger than the corresponding C-H bond in nitroethane due to a lower zero-point vibrational energy for the C-D bond. ias.ac.in Consequently, reactions involving the cleavage of the C-H bond will be faster than those involving the C-D bond, resulting in a kH/kD ratio greater than 1, which is termed a normal primary kinetic isotope effect. ias.ac.in

The magnitude of the PKIE provides valuable information about the transition state. A large PKIE suggests that the C-H/C-D bond is significantly broken in the transition state. ontosight.ai Conversely, a small PKIE may indicate a less advanced bond cleavage in the transition state or a stepwise mechanism. ontosight.ai For instance, the deprotonation of nitroethane by a base, a reaction where the C-H bond is cleaved, exhibits a significant primary kinetic isotope effect. Studies have shown that the PKIE for such reactions can be substantial, often in the range of 7 to 10, indicating a transition state where the proton is being actively transferred. libretexts.org

Secondary kinetic isotope effects occur when the isotopically substituted bond is not directly broken or formed during the rate-determining step. princeton.eduresearchgate.net These effects are generally smaller than PKIEs and arise from changes in vibrational frequencies at the isotopically labeled position between the ground state and the transition state. princeton.eduresearchgate.net SKIEs are often associated with changes in hybridization at the carbon atom bearing the deuterium. princeton.edu

For example, in a reaction where the carbon atom of the CD3 group in this compound changes hybridization from sp3 to sp2, a normal SKIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 hybridization usually results in an inverse SKIE (kH/kD < 1). princeton.edu The theoretical maximum for a secondary deuterium isotope effect is approximately 1.4. wikipedia.org These subtle changes in reaction rates can provide crucial details about the structure and electronic environment of the transition state. researchgate.net

In many hydrogen transfer reactions, the observed kinetic isotope effects are significantly larger than the semiclassical limits predicted by transition state theory, which only considers zero-point energy differences. nih.gov These unusually large KIEs are often attributed to quantum mechanical tunneling, a phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. chemrxiv.orgnih.govnih.gov

Due to its smaller mass, hydrogen (and to a lesser extent, deuterium) can exhibit significant tunneling behavior. nih.gov The probability of tunneling is highly dependent on the mass of the particle, leading to a much higher tunneling rate for hydrogen compared to deuterium. This difference in tunneling probability can dramatically inflate the observed KIE. pnas.org For example, some enzyme-catalyzed reactions involving hydrogen transfer exhibit KIEs far exceeding the classical maximum of around 7, providing strong evidence for the role of tunneling in catalysis. nih.gov Computational studies on the proton transfer from nitroethane have also suggested that nuclear quantum effects, including tunneling, contribute to the reaction rate. pnas.org

Secondary Deuterium Kinetic Isotope Effects (SKIEs) for Vibrational Perturbations

Investigation of Proton Transfer Reactions involving Nitroethane and its Deuterated Analogues

The proton transfer from nitroethane to a base is a fundamental reaction that has been extensively studied using kinetic isotope effects to understand the nature of the transition state. researchgate.netcdnsciencepub.com The use of this compound allows for the determination of primary kinetic isotope effects, which are highly sensitive to the degree of proton transfer in the transition state.

The deprotonation of nitroethane by a base leads to the formation of a resonance-stabilized carbanion, known as a nitronate anion. govtgirlsekbalpur.commangaldaicollege.org The rate of this proton abstraction is influenced by several factors, including the strength of the base and the steric environment around the acidic proton. govtgirlsekbalpur.com The electron-withdrawing nitro group increases the acidity of the α-protons, facilitating their removal.

Studies involving the deprotonation of nitroethane and its deuterated analogue have provided insights into the mechanism of carbanion formation. For instance, in the reaction with various bases, large primary kinetic isotope effects are often observed, indicating that the C-H bond cleavage is the rate-determining step. nih.govnih.gov The formation of the nitronate anion can be monitored spectroscopically, allowing for the determination of the reaction rates. utk.edu

The rate of proton abstraction from nitroethane is significantly affected by the properties of the base used. According to the Brønsted catalysis law, a stronger base will generally lead to a faster deprotonation rate. windows.net This relationship, however, can be modulated by steric factors.

The steric environment of both the acid (nitroethane) and the base plays a crucial role in the kinetics of proton transfer. Increased steric bulk around the reaction center can hinder the approach of the base, leading to a decrease in the reaction rate. doi.org For example, studies comparing the deprotonation of a series of nitroalkanes with increasing steric hindrance have shown that bulkier substituents can significantly slow down the rate of proton abstraction. doi.org

Furthermore, the interplay between base strength and steric hindrance can influence the observed kinetic isotope effect. In reactions with highly hindered bases, the transition state may become more symmetrical, leading to a larger KIE. cdnsciencepub.com Conversely, a very strong and unhindered base might lead to an earlier, more reactant-like transition state with a smaller KIE. The solvent also plays a critical role, as it can influence the basicity of the amine and the stability of the transition state through solvation effects. researchgate.net

Below is an interactive table summarizing the kinetic isotope effects observed for the proton transfer from 1-(4-nitrophenyl)-1-nitroethane to various bases in different solvents.

| Base | Solvent | Temperature (°C) | kH/kD | ΔH‡D - ΔH‡H (kcal/mol) | Reference |

| Phenyltetramethylguanidine | Chlorobenzene | 25 | ~16 | 4.2 ± 0.6 | cdnsciencepub.com |

| Phenyltetramethylguanidine | Acetonitrile | 35 | 8.5 ± 0.4 | 2.3 ± 0.2 | cdnsciencepub.com |

| Phenyltetramethylguanidine | Benzonitrile | 35 | 6.1 ± 0.4 | 1.6 ± 0.7 | cdnsciencepub.com |

| 2,7-dimethoxy-1,8-bis(dimethylamino)naphthalene | Acetonitrile | 25 | 9.3 | 0.5 ± 0.1 | cdnsciencepub.com |

| P1-t-Bu phosphazene | Tetrahydrofuran | 25 | 13.6 | - | doi.org |

This data illustrates how the magnitude of the kinetic isotope effect, and by extension the nature of the transition state, is sensitive to the base and solvent system employed. The significant differences in the enthalpy of activation between the deuterated and non-deuterated compounds (ΔH‡D - ΔH‡H) in some cases provide further evidence for the contribution of quantum mechanical tunneling to the reaction. cdnsciencepub.comcdnsciencepub.com

Mechanistic Studies of the Nef Reaction using Deuterated Nitroethane as a Tracer

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgalfa-chemistry.com The standard mechanism involves the deprotonation of the nitroalkane to form a nitronate salt, which is then hydrolyzed in strong acid. organic-chemistry.org

The use of deuterated nitroalkanes, such as nitroethane-d3, can be instrumental in elucidating the finer details of the Nef reaction mechanism. For instance, by tracking the deuterium atoms, researchers can confirm the initial deprotonation step and investigate the potential for side reactions. The reaction conditions, particularly the pH, are critical; strongly acidic conditions favor the formation of the desired carbonyl compound, whereas weaker acid can lead to byproducts like oximes. alfa-chemistry.com

Mechanistic variants of the Nef reaction also exist, including oxidative and reductive methods. organic-chemistry.org Isotopic labeling studies can help to differentiate between these pathways. For example, in proposed mechanisms involving electrophilic activation of the nitronic acid form, deuterated starting materials could be used to trace the fate of the α-hydrogens (or deuterons) and validate the proposed intermediates. frontiersin.org

Application of this compound in Enzymatic Reaction Mechanism Elucidation

This compound is a valuable probe for studying the mechanisms of enzymes that act on nitroalkanes. One such enzyme is nitroalkane oxidase (NAO), a flavoprotein that catalyzes the oxidation of nitroalkanes to aldehydes or ketones. nih.gov

Kinetic Isotope Effects in Enzyme-Catalyzed Deprotonation and Oxidation

In the reaction catalyzed by nitroalkane oxidase, the initial and rate-limiting step is the abstraction of the α-proton from the nitroalkane substrate by an active site base, Asp402. pnas.orgnih.govpnas.org The use of deuterated nitroethane has been crucial in establishing this. For the wild-type enzyme with nitroethane as the substrate, C-H bond cleavage is the rate-limiting step in the reductive half-reaction. nih.gov

Interestingly, the deuterium KIE for the NAO-catalyzed reaction is significantly larger than for the uncatalyzed reaction in water (9.2 in the enzyme vs. 7.8 in water). pnas.orgnih.govpnas.org This observation has led to extensive investigation into the role of quantum mechanical tunneling in the enzymatic reaction. Computational studies suggest that while the primary reason for the massive rate acceleration by the enzyme is the lowering of the classical free energy barrier, there is also a greater contribution from nuclear quantum effects in the enzyme compared to the uncatalyzed reaction. pnas.orgnih.govpnas.org The enzyme appears to enhance the reaction rate in part by increasing the probability of proton tunneling. pnas.org

The table below summarizes some of the reported KIE values for nitroethane deprotonation under different conditions.

| Reaction | Base/Catalyst | kH/kD (Primary) | Notes |

| Deprotonation in water | Acetate (B1210297) ion | 7.8 | Uncatalyzed reaction, serves as a benchmark for the enzymatic reaction. nih.govpnas.org |

| Deprotonation by OH- in H2O | Hydroxide ion | 7.9 ± 0.7 | Dissected from the combined primary/secondary KIE. publish.csiro.au |

| Racemization of 4-nitro-4-phenylbutanoic acid | Intramolecular carboxylate | 5.78 | An intramolecular model for enzymatic deprotonation. researchgate.net |

| Oxidation by Nitroalkane Oxidase (WT) | Asp402 (enzyme) | 9.2 ± 1.1 | The D(V/K) value, indicating the intrinsic KIE for C-H bond cleavage. nih.gov |

| Oxidation by Nitroalkane Oxidase (D402E mutant) | Glu402 (mutant enzyme) | 9.6 ± 1.5 | Mutation of the active site base; C-H bond cleavage becomes even more rate-limiting. nih.gov |

This table is interactive. Click on the headers to sort the data.

Identification of Rate-Limiting Steps and Transition State Characteristics in Biological Systems

By mutating key amino acid residues in the enzyme's active site, researchers can further probe the mechanism. For example, mutating the active site base Asp402 to glutamate (B1630785) (D402E) in NAO results in a significant increase in the KIE on Vmax, confirming that C-H bond cleavage becomes even more rate-limiting in the mutant enzyme. nih.gov

The mechanism of NAO involves the initial deprotonation to form a carbanion, which then adds to the flavin cofactor (FAD) to form a covalent adduct. nih.gov This is followed by the elimination of nitrite (B80452). Isotope effects help to pinpoint the C-H bond cleavage as the first and slowest step in this sequence for nitroethane.

Quantitative Analysis of KIE Data and Mechanistic Interpretation

The numerical value of a kinetic isotope effect provides a wealth of information about the reaction mechanism. A primary KIE (kH/kD) greater than 1 indicates that the C-H bond is being broken in the rate-determining step. The theoretical maximum for a semi-classical KIE at room temperature is around 7, which corresponds to a transition state where the C-H bond is completely broken. princeton.edu

Values significantly larger than 7, such as the 9.2 observed for nitroalkane oxidase, are often taken as evidence for quantum mechanical tunneling. pnas.orgnih.gov Tunneling is a quantum phenomenon where a particle can pass through an energy barrier rather than going over it. The observation of enhanced KIEs in enzymes compared to their corresponding non-enzymatic counterparts has fueled the debate on whether enzymes have evolved to utilize tunneling for rate enhancement. pnas.orgpnas.org

The temperature dependence of the KIE can also be very informative. For a simple, one-step reaction, the KIE is expected to decrease as the temperature increases. Deviations from this behavior can suggest more complex mechanisms or a significant contribution from tunneling. nih.gov Phenomenological models have been developed to link the magnitude and temperature dependence of KIEs to the conformational dynamics of the enzyme during catalysis. nih.gov

Experimental Measurement Techniques for KIEs

The precision of the measurement is the most critical factor in determining kinetic isotope effects, particularly for the small KIEs often observed with heavier atoms or as secondary effects. mdpi.com A variety of experimental approaches are employed to achieve the necessary accuracy.

Competitive vs. Non-Competitive Measurements KIEs can be determined through two primary methodologies: non-competitive and competitive experiments. researchgate.net In the non-competitive (or direct) method, the reaction rates of the unlabeled and isotopically labeled compounds are measured in separate experiments, and the KIE is the ratio of these rates. researchgate.net However, this approach can lack sufficient accuracy for detailed mechanistic analysis because the experimental errors of two separate measurements are compounded. researchgate.netgithub.io

For higher precision, competitive experiments are generally favored. researchgate.net In this method, a mixture of the unlabeled and labeled reactants competes within a single reaction vessel. researchgate.net The KIE is then determined by measuring the change in the isotopic ratio in the product or the remaining reactant pool over the course of the reaction. researchgate.net This method is capable of achieving the high confidence intervals (e.g., ±0.002 to ±0.005) needed for rigorous transition state analysis. researchgate.net For the results to be accurate, the reactions must be allowed to proceed to a high degree of completion to minimize potential errors. princeton.edu

Common Analytical Techniques

Mass Spectrometry (MS): This is a cornerstone technique for competitive KIE measurements. By analyzing the masses of the reactant or product molecules, the ratio of unlabeled to labeled species can be precisely determined. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used to separate components of the reaction mixture before isotopic analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for determining KIEs. It can be used to quantify the relative amounts of isotopologues in a mixture. mdpi.com For instance, ¹H-NMR can be employed to measure ¹³C KIEs by analyzing the satellite peaks, offering a sensitive measurement method. mdpi.com In some cases, KIEs can be measured at natural isotopic abundance using high-field NMR. mdpi.com

Spectrophotometry: For reactions that involve a change in light absorbance, spectrophotometry offers a direct way to follow reaction kinetics. In the deprotonation of nitroalkanes, for example, the formation of the nitronate ion product can be monitored by its strong absorbance in the 225-240 nm range under pseudo-first-order conditions. utk.edu

Radioisotope Methods: While stable isotopes are now more common, radioactive isotopes like tritium (B154650) (³H) have a long history in KIE studies. mdpi.com These experiments typically involve synthesizing a radiolabeled substrate and measuring its distribution between reactant and product using techniques like liquid scintillation counting. mdpi.com

Statistical Analysis and Error Propagation in KIE Determinations

Rigorous statistical analysis is essential to interpret KIE data correctly. It allows researchers to establish confidence in the measured values and to distinguish a true isotope effect from experimental noise.

Error Analysis and Experimental Controls The accuracy of a KIE measurement is highly dependent on precise control over reaction conditions. Factors such as temperature, pH, and solvent composition can influence reaction rates and must be carefully managed to avoid introducing artifacts. nih.govsnnu.edu.cn The analysis of kinetic data should demonstrate high quality, for example, by showing excellent correlation coefficients (e.g., >0.999) for pseudo-first-order plots. utk.eduscispace.com

Error propagation is a key consideration. As noted, the error in a non-competitively measured KIE is the combined error of two separate rate determinations. github.io Competitive methods significantly reduce this error by relying on a single, more precise measurement of an isotope ratio. researchgate.net

Advanced Data Interpretation Beyond the primary KIE value, further analysis can yield deeper mechanistic insights.

Arrhenius Parameters: Determining the KIE at multiple temperatures allows for the calculation of the difference in activation energies (EaD - EaH) and the ratio of pre-exponential factors (AH/AD). researchgate.net These parameters can provide evidence for quantum tunneling, which is characterized by AH/AD ratios significantly different from unity and large activation energy differences. researchgate.net For the acetate-catalyzed racemization of a nitroalkane, an AH/AD ratio of 1.08 was found, suggesting tunneling was not a major contributor in that specific system. researchgate.net

The Rule of the Geometric Mean (RGM): This rule is used to analyze KIEs in substrates with multiple isotopic labels. It states that the KIE for a doubly-labeled substrate (kHH/kDD) should be approximately equal to the product of the primary and secondary KIEs measured independently (kHH/kDH) × (kHH/kHD). nih.gov Computational studies on nitroethane deprotonation have examined this rule, finding that deviations can indicate coupling of motion between the primary and secondary positions during the transition state. nih.gov

Swain-Schaad Exponents: This relationship, kH/kT = (kH/kD)ⁿ, relates the KIEs for deuterium and tritium substitution. The exponent 'n' is theoretically predicted to be around 1.44. nih.gov Experimental deviations from this value can also be an indicator of quantum tunneling or other complex kinetic behavior. nih.gov For the deprotonation of nitroethane in water, the Swain-Schaad exponent for the primary KIE was computed to be 1.35. nih.gov

By combining precise experimental measurements with thorough statistical analysis, the use of isotopically labeled compounds like this compound provides a detailed picture of a reaction's transition state structure and dynamics.

Table 1: Experimental Kinetic Isotope Effects (kH/kD) for the Deprotonation of Nitroethane This table presents observed KIE values from various studies on the deprotonation of nitroethane. The studies primarily used [1,1-²H₂]nitroethane to probe the primary KIE of the C-H bond cleavage at the alpha-position.

| Catalyst / System | kH/kD | Temperature (°C) | Comments | Source(s) |

| Nitroalkane Oxidase (Enzyme) | 9.2 ± 0.4 | Not specified | Represents the KIE on Vmax/K for the enzymatic reaction. | nih.gov |

| Acetate Ion (in water) | 7.8 ± 0.1 | Not specified | Uncatalyzed model reaction in aqueous solution. | nih.govnih.govpnas.org |

| Acetate Ion (Methyl Ester) | 7.43 | 25 | Intermolecular base-catalyzed racemization. | researchgate.net |

| Intramolecular Carboxylate | 5.78 | 25 | Intramolecularly catalyzed racemization. | researchgate.net |

| Intramolecular Carboxylate | 5.68 ± 0.17 | 31 | Racemization of 4-nitropentanoic acid. | researchgate.net |

Table 2: Arrhenius Parameters for Nitroethane Deprotonation Reactions This table shows the activation energy differences and pre-exponential factor ratios, which provide insight into the nature of the transition state and the potential contribution of quantum tunneling.

| Reaction | Ea(D) - Ea(H) (kJ mol⁻¹) | AH/AD | Source |

| Racemization of 4-nitro-4-phenylbutanoic acid (intramolecular) | 5.5 ± 0.1 | 0.63 ± 1.03 | researchgate.net |

| Acetate catalyzed racemization of methyl 4-nitro-4-phenylbutanoate | 5.2 | 1.08 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Deuterated Nitroethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of deuterated compounds, offering detailed insights into molecular structure and isotopic composition.

Deuterium (B1214612) (2H) NMR for Site-Specific Deuteration Confirmation and Purity Assessment

Deuterium (²H) NMR spectroscopy serves as a direct method to verify the successful and specific incorporation of deuterium into a molecule. researchgate.net Since the deuterium nucleus possesses a spin (I=1), it is NMR active, although it has a lower gyromagnetic ratio and receptivity compared to protons (¹H). whitman.edu

In the analysis of Nitroethane-2,2,2-d3, the ²H NMR spectrum is expected to show a single resonance corresponding to the three equivalent deuterium atoms of the trideuteromethyl (-CD₃) group. The presence of this signal confirms that deuteration has occurred, and its chemical shift provides evidence for its location within the molecule. Crucially, the absence of other signals in the ²H NMR spectrum confirms the site-specificity of the labeling, indicating that deuterium is not present at the methylene (B1212753) (-CH₂-) position. This high degree of specificity is vital for many applications, such as in mechanistic studies where the exact position of the isotopic label is critical to interpreting results. Furthermore, the purity of the sample with respect to other deuterated species can be assessed; any unexpected signals would suggest isotopic scrambling or the presence of deuterated impurities.

Multi-nuclear NMR (¹H, ¹³C) for Structural Integrity and Isotopic Enrichment

In the ¹H NMR spectrum of a highly enriched sample of this compound, the signal corresponding to the methyl protons (CH₃) in standard nitroethane would be significantly diminished or entirely absent. The remaining signal, a quartet corresponding to the methylene protons (-CH₂-), confirms that the ethyl backbone of the molecule is intact. The isotopic enrichment can be estimated by comparing the integration of the residual methyl proton signal to that of the methylene proton signal or an internal standard.

The ¹³C NMR spectrum provides further confirmation of both structure and deuteration. The spectrum will display two primary resonances, one for the methyl carbon and one for the methylene carbon. The carbon atom bonded to deuterium (the C-D bond) exhibits two key effects:

Splitting: The signal for the -CD₃ carbon will be split into a multiplet (a septet in this case) due to coupling with the three deuterium nuclei (spin I=1).

Isotope Shift: The resonance of the deuterated carbon is shifted slightly upfield compared to its protonated counterpart. This "deuterium effect" is a well-documented phenomenon and provides additional evidence for the site of deuteration. nih.gov

Together, these multi-nuclear NMR techniques provide a robust and quantitative assessment of the structure and isotopic purity of this compound.

| Nucleus | Expected Chemical Shift (ppm) | Purpose |

| ²H | Corresponds to -CD₃ group | Confirms site-specific deuteration |

| ¹H | Absence of methyl (CH₃) signal; presence of methylene (-CH₂-) signal | Confirms structural integrity and high isotopic enrichment |

| ¹³C | Upfield shift and splitting of methyl carbon signal | Confirms site of deuteration and structural integrity |

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio of ions, making it ideal for determining the isotopic composition and elucidating the fragmentation behavior of molecules. savemyexams.comsavemyexams.com

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HR-MS) can differentiate between ions with very similar nominal masses by measuring their mass-to-charge ratio to several decimal places. This capability is essential for unambiguously determining the isotopic composition of this compound.

The molecular ion of standard nitroethane ([C₂H₅NO₂]⁺) and its deuterated isotopologue ([C₂H₂D₃NO₂]⁺) have different exact masses. By analyzing the relative intensities of these molecular ion peaks in the mass spectrum, a precise calculation of the isotopic abundance can be made. canada.ca This method is complementary to NMR for quantifying the degree of deuteration in the sample.

| Compound | Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| Nitroethane | C₂H₅NO₂ | 75 | 75.03203 |

| This compound | C₂H₂D₃NO₂ | 78 | 78.05088 |

Data calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ²H).

This precise mass measurement confirms the incorporation of three deuterium atoms and allows for the quantification of isotopic purity by comparing the observed isotopic distribution with the theoretically calculated pattern. sisweb.com

Fragmentation Pattern Analysis using this compound to Elucidate Cleavage Mechanisms

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the molecule's structure. libretexts.orgslideshare.net Isotopic labeling with deuterium is a classic technique used to study these fragmentation pathways.

The primary fragmentation pathway for nitroalkanes like nitroethane involves the cleavage of the C-N bond. researchgate.netuhmreactiondynamics.org In standard nitroethane, this would result in the formation of an ethyl cation ([C₂H₅]⁺, m/z = 29) and a neutral nitrogen dioxide radical (NO₂), or a nitronium ion ([NO₂]⁺, m/z = 46) and an ethyl radical.

By analyzing the fragmentation of this compound, these mechanisms can be confirmed. For instance:

Loss of the nitro group: The observation of a fragment ion at m/z = 32 ([C₂H₂D₃]⁺) instead of m/z = 29 ([C₂H₅]⁺) would confirm that the ethyl group, with its three deuterium atoms, remains intact during this cleavage.

Alpha-cleavage: Cleavage of the C-C bond would lead to the loss of a methyl radical. For this compound, this would be observed as the loss of a trideuteromethyl radical (•CD₃), resulting in a fragment ion ([CH₂NO₂]⁺) at m/z = 60. This is distinct from the loss of a standard methyl radical (•CH₃) from a different isomer.

These shifts in the mass-to-charge ratio of key fragments provide definitive evidence for specific bond cleavages, helping to elucidate the complex fragmentation mechanisms of nitroalkanes under electron impact. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the bonds connecting them. Substituting hydrogen with its heavier isotope, deuterium, leads to predictable changes in the vibrational spectrum. nih.gov

For this compound, the most significant changes are observed in the vibrational modes involving the methyl group. The C-D bond vibrates at a lower frequency than the C-H bond due to the increased reduced mass of the C-D system. This results in a shift of the C-D stretching and bending vibrations to lower wavenumbers (a "red shift") compared to the corresponding C-H vibrations in non-deuterated nitroethane. researchgate.netichtj.waw.pl

For example, the symmetric and asymmetric C-H stretching vibrations in nitroethane typically appear in the 2950-3100 cm⁻¹ region of the IR and Raman spectra. researchgate.net In this compound, these bands are replaced by C-D stretching vibrations, which are expected to appear at significantly lower frequencies (approximately 2100-2250 cm⁻¹). Similarly, C-H bending and rocking modes are also shifted to lower energies. Studies on the analogous compound, nitromethane-d3 (B1582242), have provided detailed assignments of these isotopic shifts. kau.edu.sa The observation of these new, shifted bands, coupled with the disappearance of the original C-H bands, provides strong confirmatory evidence for the deuteration of the methyl group.

| Vibrational Mode | Approx. Frequency in C-H Compound (cm⁻¹) | Expected Approx. Frequency in C-D Compound (cm⁻¹) | Effect of Deuteration |

| Methyl C-H Stretch | 2950 - 3100 | 2100 - 2250 | Shift to lower frequency |

| Methyl C-H Bend | ~1450 | ~1050 | Shift to lower frequency |

| NO₂ Asymmetric Stretch | ~1550 | ~1550 | Minimal shift |

| NO₂ Symmetric Stretch | ~1370 | ~1370 | Minimal shift |

| C-N Stretch | ~920 | ~890 | Minor shift |

Frequencies are approximate and can vary based on the physical state (gas, liquid, solid) and solvent. researchgate.netacs.org

Analysis of Isotopic Shifts in IR and Raman Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. edinst.com These methods probe the vibrational modes of molecular bonds, which are sensitive to the mass of the constituent atoms. photothermal.comspectroscopyonline.com The substitution of hydrogen with its heavier isotope, deuterium, in this compound (CD₃CH₂NO₂) leads to predictable shifts in the vibrational frequencies of the methyl group when compared to standard nitroethane (CH₃CH₂NO₂). libretexts.org

The most significant changes are observed in the vibrational modes involving the C-D bonds. The C-D stretching vibrations appear at considerably lower frequencies (typically in the 2000-2260 cm⁻¹ range) compared to the C-H stretching vibrations (which occur in the 2850-3000 cm⁻¹ range). This substantial downshift is a direct consequence of the increased reduced mass of the C-D bond. libretexts.org

Detailed studies on the closely related compound, nitromethane-d3 (CD₃NO₂), provide insight into the expected spectral shifts. In Raman spectroscopy, the symmetric and asymmetric C-D stretching modes in CD₃NO₂ are observed at lower wavenumbers than the corresponding C-H modes in CH₃NO₂. For instance, real-time vibrational spectra of shock-compressed nitromethane-d3 have shown distinct, mode-dependent frequency shifts. aip.org A representative comparison based on analogous deuterated compounds illustrates the expected shifts:

| Vibrational Mode | Typical Frequency (CH₃CH₂NO₂) (cm⁻¹) | Expected Frequency (CD₃CH₂NO₂) (cm⁻¹) | Technique |

| Asymmetric CH₃/CD₃ Stretch | ~2980 | ~2250 | IR/Raman |

| Symmetric CH₃/CD₃ Stretch | ~2940 | ~2100 | IR/Raman |

| CH₃/CD₃ Deformation (Scissoring) | ~1450 | ~1050 | IR |

| C-N Stretch | ~920 | ~890 | Raman |

| NO₂ Symmetric Stretch | ~1380 | ~1380 | IR/Raman |

| NO₂ Asymmetric Stretch | ~1555 | ~1555 | IR |

| Note: These are approximate values. Actual frequencies can vary based on the physical state of the sample (gas, liquid, solid) and experimental conditions. |

As the table indicates, vibrational modes not directly involving the substituted methyl group, such as the NO₂ stretching modes, exhibit minimal to no isotopic shift. aip.org This localized effect allows for precise confirmation of the position of deuterium labeling. The analysis of these isotopic shifts in both IR and Raman spectra provides unambiguous evidence for the successful synthesis of this compound and serves as a primary method for its structural verification.

Chromatographic Methods for Purity and Isomeric Separation

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier analytical technique for assessing the chemical and isotopic purity of volatile compounds like this compound. smithers.com It is also adept at separating structural isomers, ensuring that the analyzed sample is free from contaminants such as 1-nitropropane (B105015) or 2-nitropropane. ajptr.com

A validated headspace GC-MS (HS-GC-MS) method can be employed for the quantitative determination of nitroethane and its potential impurities. ajptr.comzenodo.org The chromatographic separation is typically achieved on a mid-polarity capillary column. The mass spectrometer detector allows for the selective monitoring of specific mass-to-charge (m/z) ratios, providing high specificity and sensitivity. researchgate.net For this compound, the molecular ion peak will be shifted by +3 mass units compared to its non-deuterated analog, allowing for straightforward confirmation of deuteration and assessment of isotopic enrichment.

A typical GC-MS method for the purity analysis of this compound would involve the following parameters:

| Parameter | Condition |

| Chromatograph | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Rtx-1701 (14% Cyanopropylphenyl/86% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness, or similar |

| Carrier Gas | Helium |

| Injection Mode | Headspace or direct liquid injection |

| Oven Program | Initial temp. 40°C, hold for 5 min, ramp to 180°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer with Electron Impact (EI) ionization |

| MS Acquisition | Selective Ion Monitoring (SIM) |

| Monitored Ions (m/z) | For Nitroethane (impurity): 75 (M⁺), 46 ([NO₂]⁺), 29 ([C₂H₅]⁺). For this compound: 78 (M⁺), 46 ([NO₂]⁺), 32 ([C₂D₃]⁺) |

| Note: These parameters are illustrative and may require optimization for specific instrumentation and sample matrices. ajptr.comzenodo.org |

The use of a deuterated internal standard, which is chemically similar but has a different mass, can be used for precise quantification. researchgate.net However, for purity analysis of an already deuterated compound, a non-deuterated standard or a different deuterated compound (e.g., nitromethane-d3) could be used for retention time comparison and quantification of non-labeled impurities. researchgate.net The method's ability to separate isomers with different retention times ensures that the purity assessment is comprehensive, confirming that the sample is not only isotopically enriched but also chemically pure. epa.gov

Computational Chemistry and Theoretical Modeling of Nitroethane 2,2,2 D3 Systems

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine the energies of reactants, products, and the transition states that connect them, providing a quantitative picture of a reaction's feasibility and pathway.

Ab Initio Methods for High-Level Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. These methods are crucial for obtaining precise thermochemical data and for benchmarking other computational techniques.

High-level ab initio calculations, such as the G3, CBS-QB3, and CBS-APNO composite methods, have been used to determine the thermochemical properties of nitroethane and its related isomers. researchgate.net These studies provide accurate values for the standard enthalpies of formation (ΔfH°298) for nitroethane and its aci-tautomer. researchgate.net For instance, the calculated ΔfH°298 for nitroethane is approximately -25.06 ± 0.07 kcal/mol, while for the aci-nitroethane isomer, it is around -14.25 ± 0.44 kcal/mol. researchgate.net

While these specific calculations were performed on the non-deuterated species, the methodologies can be directly applied to Nitroethane-2,2,2-d3. The primary difference in the thermochemical properties would arise from the different zero-point vibrational energies of the C-D bonds compared to the C-H bonds. Ab initio calculations on the decomposition pathways of nitromethane (B149229) have shown that multi-reference methods are necessary to correctly describe the bond dissociation process, as simpler methods can fail to predict the correct dissociation limit. aip.org This underscores the importance of employing high-level theory for accurate energetic predictions of nitroalkane systems.

| Compound | Calculated ΔfH°298 (kcal/mol) | Computational Method |

|---|---|---|

| Nitroethane | -25.06 ± 0.07 | G3/CBS-QB3/CBS-APNO |

| aci-Nitroethane | -14.25 ± 0.44 | G3/CBS-QB3/CBS-APNO |

Prediction and Validation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of reaction rates between a normal and an isotopically substituted reactant. For this compound, the primary KIE (kH/kD) for deprotonation provides direct insight into the nature of the C-D bond breaking at the transition state.

Theoretical prediction of KIEs is a powerful tool for validating proposed reaction mechanisms. Computational studies on the deprotonation of nitroethane by various bases have shown that the magnitude of the KIE is sensitive to the symmetry of the transition state. princeton.edu A maximum KIE is typically observed when the pKa of the carbon acid is close to that of the conjugate acid of the base, corresponding to a more symmetric transition state where the proton is equally shared between the carbon and the base. princeton.eduroyalsocietypublishing.org

For the deprotonation of nitroethane, experimental studies have reported KIEs, and computational models have been developed to reproduce and explain these values. royalsocietypublishing.orgresearchgate.net Combined QM/MM and path integral simulations have been successfully used to compute the KIEs for the proton transfer reaction between nitroethane and an acetate (B1210297) ion in water. nih.govnih.gov These simulations explicitly treat both nuclear and electronic quantum effects and have shown good agreement with experimental data. nih.govnih.gov The calculations reveal that while tunneling contributes to the reaction, its effect on certain properties like the Swain-Schaad exponents is not significant for this particular reaction in aqueous solution. nih.gov

The computational results for the deprotonation of nitroethane by an acetate ion in water at 25°C show a primary KIE (kH/kD) that aligns with experimental findings. These theoretical models can be directly extended to predict the KIE for this compound in various reactions.

| Isotope Effect Type | Computed Value | Experimental Value | Reference |

|---|---|---|---|

| Primary (kH/kD) | In accord with experiment | Varies with base |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations model the time-dependent behavior of molecular systems, providing insights into dynamic processes and the influence of the environment, such as the solvent, on reaction pathways.

Simulation of Proton Transfer in Solution

The transfer of a proton (or deuteron) is a fundamental chemical step, and MD simulations are instrumental in understanding its dynamics in solution. For the deprotonation of this compound, simulations can track the motion of the deuteron (B1233211) from the carbon atom to a base, mediated by solvent molecules.

Simulations have highlighted the crucial role of the solvent in these reactions. nih.goveasychair.orgeasychair.org The "nitroalkane anomaly" has been partly attributed to differential solvent effects on the transition state and the final products. nih.gov Computational studies have shown that the poor charge delocalization in the transition state, due to a lag in carbon rehybridization compared to bond breaking, leads to different solvent polarization effects compared to the fully formed, charge-delocalized anion. nih.gov While solvent effects were found to not significantly alter the computed KIEs compared to the gas phase, a slight increase in tunneling due to the solvent was observed. nih.gov

QM/MM Approaches for Hybrid System Modeling

For complex systems like a reaction in solution, a full quantum mechanical treatment is often computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and powerful solution by treating the chemically active region (the solute and its immediate interacting partners) with quantum mechanics, while the rest of the environment (the bulk solvent) is treated with classical molecular mechanics. nih.govnih.gov

The deprotonation of nitroethane in water has been extensively studied using QM/MM methods. nih.govnih.govnih.gov In these simulations, the nitroethane molecule and the attacking base are the QM region, and the surrounding water molecules constitute the MM region. This approach allows for the accurate modeling of bond-breaking and bond-forming events while accounting for the dynamic and electrostatic effects of the solvent.

An integrated Feynman path integral-free energy perturbation and umbrella sampling (PI-FEP/UM) method, built upon a QM/MM potential, has been used to investigate the KIEs in the proton transfer from nitroethane to an acetate ion in water. nih.govnih.gov This sophisticated approach explicitly includes nuclear quantum effects like zero-point energy and tunneling. The results from these simulations for the deprotonation of nitroethane by an acetate ion showed that the computed free energy barrier was 27.4 kcal/mol and the free energy of reaction was 7.1 kcal/mol, which are in reasonable agreement with experimental values. nih.gov These QM/MM simulations provide a detailed picture of the reaction pathway and the role of quantum effects, a framework that is directly applicable to studying the reactivity of this compound.

Theoretical Models for Understanding Deuterium (B1214612) Isotope Effects

In the computational study of this compound, theoretical models are essential for elucidating the origins of deuterium isotope effects observed in its chemical reactions, particularly in proton (or deuteron) transfer reactions. publish.csiro.aupublish.csiro.au These models provide a framework for calculating and interpreting kinetic isotope effects (KIEs), which are the changes in reaction rate upon isotopic substitution. princeton.edu For the deprotonation of nitroethane, comparing the rates of the hydrogenated (CH₃CH₂NO₂) and deuterated (CD₃CH₂NO₂) isotopologues reveals significant insights into the reaction's transition state (TS) structure. publish.csiro.aupublish.csiro.au

Two primary theoretical models are often employed to compute deuterium isotope effects on acid-base equilibria. researchgate.netnih.gov The first model focuses on the intrinsic isotope exchange effect, where the titratable protons are replaced by deuterons. researchgate.netnih.gov This model attributes the isotope effect predominantly to differences in zero-point energy (ZPE) between the C-H and C-D bonds. researchgate.netnih.gov The second model incorporates the medium isotope effects, considering the free energy changes that occur when the solvent is switched from H₂O to D₂O, which affects solute-solvent hydrogen bonding complexes. researchgate.netnih.gov By comparing calculated KIEs from these models with experimental data, researchers can evaluate the probable structures of the transition state. publish.csiro.aupublish.csiro.au For instance, studies on the base-promoted deprotonation of nitroethane have shown that transition-state models where the alpha-carbon is carbanionic and maintains a pyramidal geometry yield theoretical isotope effects that align with experimental observations. publish.csiro.aupublish.csiro.au

Zero-Point Energy (ZPE) Considerations

The principal origin of the primary kinetic isotope effect in reactions involving the cleavage of a carbon-hydrogen bond is the difference in zero-point vibrational energy (ZPE) between the C-H and C-D bonds. princeton.edunih.gov The ZPE is the lowest possible energy that a quantum mechanical system may have. A bond can be modeled as a harmonic oscillator, and its ZPE is given by (1/2)hν, where h is Planck's constant and ν is the vibrational frequency. Because deuterium is heavier than hydrogen, the vibrational frequency of a C-D bond is lower than that of a C-H bond. Consequently, the C-D bond has a lower ZPE. gmu.eduacs.org

For a reaction to occur, energy must be supplied to break this bond, and this activation energy is measured from the ZPE of the reactant. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. princeton.edugmu.edu This difference in activation energy between the deuterated and non-deuterated reactants is the primary determinant of the magnitude of the KIE. princeton.edu

The following table shows calculated ZPE differences upon deuteration for nitromethane, a closely related compound, illustrating the fundamental principle.

| Isotopologue Pair | ΔZPE (kcal/mol) |

| CH₃NO₂ vs. CD₃NO₂ | -0.87 |

| H₂O vs. D₂O | -1.13 |

| Data derived from calculations on the effect of deuteration on nitromethane detonation, which alters the ZPE of reactant and product species. acs.org |

Tunneling Correction Factors in Rate Calculations

While ZPE differences form the semi-classical basis for KIEs, quantum mechanical tunneling can also play a significant role in hydrogen transfer reactions. nih.govnih.gov Tunneling is a quantum phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. Since hydrogen is a very light particle, it is particularly prone to tunneling. nih.gov When tunneling occurs, the observed reaction rate is faster than predicted by transition state theory alone, and the KIE can be significantly larger than the semi-classical limit of approximately 7-8 at room temperature, which is based on ZPE differences. nih.gov

Computational models often incorporate tunneling correction factors to account for this effect in rate calculations. pnas.orgresearchgate.net Studies on the proton transfer from nitroethane, both uncatalyzed in water and catalyzed by the enzyme nitroalkane oxidase (NAO), have demonstrated the importance of tunneling. nih.govpnas.org While the primary factor in the enzyme's catalytic power is the lowering of the classical free energy barrier, nuclear quantum effects, including tunneling, also contribute. nih.govpnas.org

Path-integral free-energy perturbation methods are used to compute KIEs and assess the contribution of tunneling. nih.govpnas.org These computations have revealed that the tunneling transmission coefficient is approximately three times greater for the enzyme-catalyzed reaction than for the uncatalyzed reaction in water. nih.govpnas.org This enhancement is attributed to the enzyme narrowing the effective potential energy barrier for tunneling. nih.govpnas.org

The table below presents computed kinetic isotope effects for the deprotonation of nitroethane, comparing the reaction in water to the one catalyzed by nitroalkane oxidase (NAO). The deviation of these values, particularly for the enzymatic reaction, points to significant tunneling contributions.

| Reaction Medium | Primary KIE (kHH/kDH) | Total KIE (kHH/kDD) |

| Water (H₂O) | 6.63 ± 0.31 | 8.3 ± 1.1 |

| Nitroalkane Oxidase (NAO) | 8.36 ± 0.58 | 10.1 ± 1.4 |

| Data from computational simulations of nitroethane deprotonation. pnas.org The total KIE is for the perdeuterated substrate at the α-carbon. |

These theoretical and computational approaches provide a detailed understanding of the factors governing the reactivity of this compound, separating the classical ZPE effects from the non-classical quantum tunneling contributions.

Applications of Nitroethane 2,2,2 D3 As a Labeled Precursor and Isotopic Tracer

Deuterated Building Block in Complex Organic Synthesis

In the realm of organic chemistry, Nitroethane-2,2,2-d3 serves as a fundamental building block for introducing a trideuteromethyl group into more complex molecular architectures. mdma.ch This is particularly significant in the synthesis of labeled compounds for research and pharmaceutical development. mdma.chresearchgate.net

This compound is a key precursor in the synthesis of a variety of deuterated organic molecules. mdma.chgoogle.comgoogleapis.com For instance, it can be used to synthesize deuterated amines, which are important intermediates in the preparation of labeled drugs. google.comgoogleapis.com One notable application is in the synthesis of deuterated versions of drugs like Meth-DOM and PCP, where a deuterated benzaldehyde (B42025) derivative is condensed with nitroethane to introduce the isotopic label. mdma.ch The resulting deuterated compounds are instrumental in metabolic studies and as internal standards in analytical assays. mdma.chacs.org

The following table provides examples of deuterated compounds synthesized using this compound as a precursor:

| Precursor | Reagent(s) | Product | Application |

|---|---|---|---|

| 2,5-di(methoxy-d3)-4-methylbenzaldehyde | Nitroethane | 2-nitro-1-[2,5-di(methoxy-d3)-4-methylphenyl]-1-propene | Synthesis of DOM-d6 mdma.ch |

| Deuterated nitromethane (B149229) | Pd/C, H2, HCl | (methyl-d3)amine hydrochloride | Intermediate for deuterated pharmaceuticals google.com |

The introduction of deuterium (B1214612) can create chiral centers in a molecule. While direct stereoselective reactions involving this compound are not extensively documented in the provided search results, the broader field of stereoselective deuteration is a significant area of research. nih.gov For example, biocatalytic methods using enzymes like α-oxo-amine synthases can achieve site- and stereoselective deuteration of amino acids using D2O as the deuterium source. nih.gov This highlights the potential for developing synthetic pathways where the deuterated methyl group from this compound could be incorporated with high stereocontrol. The Henry reaction, a classic carbon-carbon bond-forming reaction involving nitroalkanes, can be performed stereoselectively, suggesting a potential route for the stereocontrolled introduction of the CD3CH2 group.

Preparation of Other Deuterated Organic Compounds for Research

Internal Standard Applications in Quantitative Analytical Research

In quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, internal standards are essential for accurate and precise measurements. msacl.orgamericanlaboratory.comscioninstruments.comlibretexts.org An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. msacl.orgscioninstruments.com

Deuterated compounds, such as this compound, are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass. acs.org This allows for the accurate quantification of the analyte of interest. The use of deuterated internal standards is a widespread practice in various fields, including drug metabolism studies and clinical diagnostics. mdma.chacs.org

The following table summarizes the key characteristics of an ideal internal standard and how deuterated compounds like this compound fulfill these criteria:

| Characteristic of an Ideal Internal Standard | How Deuterated Compounds Fulfill the Criteria |

| Chemically similar to the analyte | Deuterated compounds have nearly identical chemical properties to their non-deuterated analogs. acs.org |

| Does not interfere with the analyte signal | The mass difference allows for clear distinction in mass spectrometry. |

| Added in a known amount | Can be precisely added to samples and standards. msacl.orglibretexts.org |

| Experiences similar matrix effects and extraction recovery | The similar physicochemical properties ensure it behaves like the analyte during sample processing. msacl.org |

Future Research Avenues and Advanced Methodologies Involving Nitroethane 2,2,2 D3

Innovations in Site-Specific Deuteration and High-Throughput Synthesis

The precise placement of deuterium (B1214612) atoms within a molecule, known as site-specific deuteration, is crucial for many applications, from mechanistic studies to the development of improved pharmaceuticals. nih.govacs.org Innovations in synthetic chemistry are continuously providing more efficient and selective methods for producing compounds like Nitroethane-2,2,2-d3.

Recent advancements have focused on moving away from traditional batch synthesis, which can be labor-intensive and limited in scale, towards more efficient high-throughput methods. ansto.gov.au Flow chemistry, in particular, has emerged as a powerful technique for the synthesis of deuterated compounds. ansto.gov.aucolab.ws This method allows for precise control over reaction parameters such as temperature and time, leading to increased efficiency, higher yields, and reduced decomposition of sensitive molecules. ansto.gov.au The use of microwave technology in conjunction with flow reactors has also shown promise in accelerating deuteration reactions.

Electrochemical methods are another green and emerging area for deuteration. These techniques can avoid the need for stoichiometric reagents and offer a more sustainable synthetic route. For instance, electrochemical cells have been developed to facilitate deuterium transfer from heavy water (D₂O) to organic molecules with high efficiency. nih.gov

Here is a comparison of traditional and emerging deuteration methods:

| Method | Description | Advantages | Challenges |

| Traditional Batch Synthesis | Reactions are carried out in a single vessel, often requiring harsh conditions like high temperature and pressure. | Well-established procedures. | Limited scalability, long reaction times, potential for side reactions. ansto.gov.au |

| Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions. ansto.gov.aucolab.ws | Increased efficiency, better temperature control, improved safety, and scalability. ansto.gov.au | Requires specialized equipment. |

| Microwave-Assisted Synthesis | Microwaves are used to rapidly heat the reaction mixture. | Faster reaction times, often higher yields. | Scalability can be an issue. |

| Electrochemical Deuteration | An electric current is used to drive the deuteration reaction. nih.gov | Avoids harsh reagents, can be more environmentally friendly. | Can have low Faradaic efficiency and high separation costs. nih.gov |

Integration of Deuterated this compound in Multidisciplinary Research Areas

The unique properties of deuterated compounds like this compound make them valuable tools in a wide range of scientific disciplines.

Materials Science: Deuterated organic materials are gaining attention for their potential to improve the properties of devices like organic light-emitting diodes (OLEDs). acs.org The substitution of hydrogen with deuterium can enhance the metabolic stability and prolong the half-life of materials. ansto.gov.au

Environmental Science: Isotopic labeling is a key technique for tracing the fate of compounds in the environment. oup.com Deuterated nitroalkanes could be used to study the biodegradation pathways of these compounds. oup.com

Pharmaceutical Development: The "deuterated drug" concept involves replacing hydrogen with deuterium at key metabolic sites to improve a drug's pharmacokinetic profile. wikipedia.org While not directly a therapeutic agent, this compound serves as a model compound for studying the fundamental principles behind this strategy.

Novel Applications in Physical Organic Chemistry and Mechanistic Biology

The study of reaction mechanisms is a cornerstone of physical organic chemistry and mechanistic biology, and isotopically labeled compounds are indispensable tools in this endeavor. researchgate.netresearchgate.net

Kinetic Isotope Effects (KIEs): The primary application of this compound in this context is the measurement of KIEs. nih.gov The rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond. The magnitude of this effect provides valuable information about the transition state of the reaction. For example, studies on the enzyme nitroalkane oxidase using deuterated nitroethane have been instrumental in elucidating its catalytic mechanism. nih.govresearchgate.net The observed KIEs helped to determine that the cleavage of the carbon-hydrogen bond is a rate-limiting step in the enzymatic reaction. nih.gov

Mechanistic Studies: Deuterated compounds allow researchers to probe the intricate details of reaction pathways. For example, in the deprotonation of nitroalkanes, computational studies have shown that the difference in solvent polarization effects between the transition state and the products is a major factor in the observed "nitroalkane anomaly". nih.gov

The table below summarizes key findings from mechanistic studies involving deuterated nitroalkanes:

| Study | Key Finding | Significance |

| Nitroalkane Oxidase Mechanism | The (D)(V/K) value for the reaction is pH-independent, while the (D)Vmax value increases at lower pH. nih.gov | Provides detailed insight into the roles of specific amino acid residues and the rate-limiting steps of the enzyme. nih.gov |

| Deprotonation in Water | Solvent polarization effects are a major factor in the differential solvent effects on the rate and equilibrium of nitroalkane deprotonation. nih.gov | Explains the anomalous Brønsted relationship observed for nitroalkane deprotonation. nih.gov |

| Enzymatic vs. Uncatalyzed Reaction | The deuterium KIE is greater for the enzyme-catalyzed reaction (9.2) than for the uncatalyzed reaction in water (7.8). pnas.org | Suggests a differential tunneling effect, with the enzyme enhancing proton tunneling. pnas.org |

Q & A

Q. What are the key physicochemical properties of Nitroethane-2,2,2-d3_33, and how do isotopic substitutions influence its behavior in reactions?

Nitroethane-2,2,2-d (CDNO) shares the same functional groups as non-deuterated nitroethane but exhibits isotopic effects due to deuterium substitution. Key properties include a molecular weight of 92.09 g/mol (vs. 89.07 g/mol for non-deuterated) and altered vibrational frequencies in IR spectroscopy (e.g., C-D stretching at ~2100 cm vs. C-H at ~2900 cm). Isotopic effects can reduce reaction rates in processes involving C-H bond cleavage, such as nucleophilic substitutions or reductions, due to kinetic isotope effects (KIEs). For characterization, consult NIST spectral databases for deuterated compounds .

Q. What safety protocols are critical when handling Nitroethane-2,2,2-d3_33 in laboratory settings?

While specific toxicological data for Nitroethane-2,2,2-d may be limited, general precautions for nitroalkanes apply:

- Use fume hoods to avoid inhalation of vapors (P261) .

- Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact .

- Store in airtight containers away from ignition sources, as nitroethane is flammable .

- Dispose of waste via approved hazardous waste programs to mitigate environmental risks .

Q. How can researchers synthesize Nitroethane-2,2,2-d3_33 with high isotopic purity?

A common method involves deuterating nitroethane precursors. For example:

- Deuteration of Acetaldehyde-d : React CHCDO with NaNO in acidic conditions to yield CDNO .

- Isotopic Exchange : Treat nitroethane with DO under catalytic conditions (e.g., using Pd/C) to replace hydrogens with deuterium. Monitor purity via H NMR (δ ~1.5 ppm for CD) .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying isotopic purity and monitoring deuterium loss in Nitroethane-2,2,2-d during reactions?

- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., m/z 92.09 for [M]) and quantifies deuterium retention.

- NMR Spectroscopy : H NMR distinguishes deuterated positions, while H NMR identifies residual protio impurities.

- Isotope Ratio Monitoring (IRM) : Coupled with GC-MS, this tracks KIEs in reaction intermediates .

Q. How can conflicting data on reaction yields involving Nitroethane-2,2,2-d3_33 be resolved?

Contradictions often arise from isotopic impurities or solvent effects. To address this:

- Validate Isotopic Purity : Use MS/NMR to confirm ≥98% deuteration.

- Control Solvent Isotopologues : Avoid deuterated solvents (e.g., DMSO-d) unless necessary, as they may introduce confounding KIEs.

- Replicate Experiments : Cross-check results with independent syntheses and reference methods from peer-reviewed studies (e.g., Hass et al. 1936 for nitroethane kinetics) .

Q. What experimental designs are optimal for studying the role of Nitroethane-2,2,2-d in kinetic isotope effect (KIE) studies?

- Competitive KIE Experiments : Compare reaction rates of deuterated vs. non-deuterated nitroethane in the same system.

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict KIEs and validate with experimental data.

- In Situ Monitoring : Employ techniques like stopped-flow NMR or Raman spectroscopy to track deuterium retention in real time .

Tables for Reference